Binary Presence in Fast-Growing Rhizobia vs. Complete Absence in Slow-Growing Strains
Aminobutylhomospermidine was detected in all fast-growing rhizobial strains tested (Rhizobium fredii, R. leguminosarum, R. meliloti, R. loti) but was completely absent in slow-growing Bradyrhizobium japonicum across all growth phases when analyzed by capillary gas chromatography [1]. By contrast, homospermidine was present at the highest concentration in all rhizobia irrespective of growth rate, and putrescine was ubiquitous [1]. This binary distinction—detected vs. not detected—provides a qualitative differentiation that homospermidine cannot offer.
| Evidence Dimension | Presence/absence in bacterial cells (qualitative detection by capillary GC) |
|---|---|
| Target Compound Data | Detected in 100% of fast-growing rhizobial strains (4/4 species tested) |
| Comparator Or Baseline | Homospermidine: detected in 100% of all rhizobia (both fast- and slow-growing); Aminobutylhomospermidine in slow-growing B. japonicum: not detected (0/1) |
| Quantified Difference | Binary: present in all fast-growing strains vs. absent in slow-growing strain; homospermidine is present in both groups |
| Conditions | Capillary gas chromatography of polyamine extracts from bacterial cells grown in yeast-mannitol medium; strains: Bradyrhizobium japonicum, Rhizobium fredii, R. leguminosarum, R. meliloti, R. loti |
Why This Matters
For laboratories performing rhizobial strain identification or chemotaxonomic classification, aminobutylhomospermidine is the only polyamine that cleanly separates fast-growing from slow-growing root nodule bacteria; homospermidine cannot serve this discriminant function.
- [1] Fujihara S, Harada Y. Fast-growing root nodule bacteria produce a novel polyamine, aminobutylhomospermidine. Biochem Biophys Res Commun. 1989;165(2):659-666. doi:10.1016/s0006-291x(89)80016-6 View Source
